2-Ethyl-3-methylbut-2-enoic acid
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Overview
Description
2-Ethyl-3-methylbut-2-enoic acid is an organic compound with the molecular formula C7H12O2 It is a branched-chain unsaturated carboxylic acid, characterized by the presence of both an ethyl and a methyl group attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-methylbut-2-enoic acid can be achieved through several methods. One common approach involves the base-catalyzed addition of ethanol to ethyl 2-methylbuta-2,3-dienoate, which is highly stereoselective and results in the formation of ethyl (E)-3-ethoxy-2-methylbut-2-enoate . This intermediate can then be hydrolyzed to yield the desired acid.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of branched olefins or the isomerization of normal olefins and alkenes . These processes are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-methylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated carboxylic acids.
Substitution: Esters and amides.
Scientific Research Applications
2-Ethyl-3-methylbut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound serves as a precursor in the biosynthesis of various natural products and metabolites.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals, including flavors, fragrances, and agrochemicals
Mechanism of Action
The mechanism of action of 2-ethyl-3-methylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can donate a proton (H+) to form a carboxylate anion, which can then participate in various biochemical reactions. The compound’s unsaturated nature allows it to undergo addition reactions, forming new bonds and structures. These properties make it a versatile intermediate in both chemical and biological processes .
Comparison with Similar Compounds
3-Methylbut-2-enoic acid: A methyl-branched fatty acid with similar structural features.
2-Butenoic acid, 3-methyl-, methyl ester: An ester derivative with comparable reactivity.
2-Butenoic acid, 3-methyl-, 3-methylbutyl ester: Another ester with similar chemical properties.
Uniqueness: 2-Ethyl-3-methylbut-2-enoic acid stands out due to its unique combination of an ethyl and a methyl group on the butenoic acid backbone. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various applications.
Properties
CAS No. |
60582-21-0 |
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Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-ethyl-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-4-6(5(2)3)7(8)9/h4H2,1-3H3,(H,8,9) |
InChI Key |
SUAWXOQFWMLUMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C)C)C(=O)O |
Origin of Product |
United States |
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